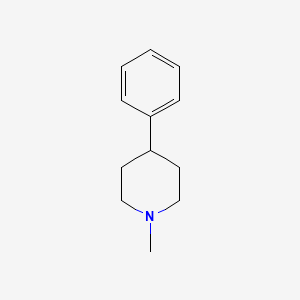

1-Methyl-4-phenylpiperidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-13-9-7-12(8-10-13)11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZETXHVRPKUXQIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90228110 | |

| Record name | Piperidine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-52-7 | |

| Record name | Piperidine, 1-methyl-4-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-methyl-4-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90228110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Situating 1-Methyl-4-phenylpiperidine in a Developmental Context

An In-depth Technical Guide to the Core Chemical Properties of 1-Methyl-4-phenylpiperidine

This compound, often abbreviated as MPP, is a synthetic compound featuring a phenyl group attached to a piperidine ring at the 4-position, with a methyl group on the piperidine nitrogen. As a tertiary amine, it serves as a crucial building block and intermediate in the synthesis of various pharmaceutical agents, most notably within the phenylpiperidine class of opioids.[1] Its core structure is the foundation for analgesics like pethidine (meperidine).[1]

However, the significance of this compound in drug development is intrinsically linked to a critical safety consideration: its potential for contamination with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).[2][3] MPTP is a potent and selective destroyer of dopaminergic neurons in the substantia nigra, leading to irreversible Parkinsonian symptoms.[2][4] This neurotoxin can be inadvertently formed as an impurity during the synthesis of MPP-related compounds, particularly under elevated temperatures or acidic conditions which facilitate a dehydration reaction.[3][5]

Therefore, a comprehensive understanding of the basic chemical properties of this compound is not merely an academic exercise. For researchers, scientists, and drug development professionals, it is a fundamental requirement for ensuring the quality, safety, and efficacy of active pharmaceutical ingredients (APIs) derived from this scaffold. This guide provides a detailed examination of its molecular structure, physicochemical characteristics, and the analytical methodologies required for its unambiguous identification and control.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to define its structure and key identifiers.

Chemical Structure

This compound consists of a saturated six-membered piperidine ring. A phenyl group is attached to the carbon at the 4-position, and a methyl group is attached to the nitrogen atom at the 1-position.

Caption: Molecular structure of this compound.

Key Identifiers

A summary of the primary identifiers for this compound is provided below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 774-52-7 | [6] |

| Molecular Formula | C₁₂H₁₇N | [6] |

| SMILES | CN1CCC(CC1)C2=CC=CC=C2 | [6] |

| InChIKey | ZETXHVRPKUXQIT-UHFFFAOYSA-N | [6] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 175.27 g/mol | [6] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [7] |

| Boiling Point | 286 °C (for the related 4-phenylpiperidine) | [8] |

| Melting Point | 61-65 °C (for the related 4-phenylpiperidine) | [8][9] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and chloroform. | [7] |

| XLogP3-AA | 2.5 | [6] |

| Hydrogen Bond Donor Count | 0 | [6] |

| Hydrogen Bond Acceptor Count | 1 | [6] |

Note: Some physical data, such as boiling and melting points, are cited for the closely related parent compound 4-phenylpiperidine, providing a reasonable estimate for this compound.

Analytical Characterization and Experimental Protocols

Unambiguous identification and purity assessment of this compound are paramount. This requires a suite of spectroscopic techniques. The following section details the expected spectral characteristics and provides foundational protocols for their acquisition.

Caption: General workflow for the analytical characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[10]

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments. Key expected signals include:

-

Aromatic protons of the phenyl group (multiplet, ~7.2-7.4 ppm).

-

Protons on the piperidine ring (multiplets, ~1.5-3.5 ppm).

-

A singlet for the N-methyl protons (~2.3 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Protocol for NMR Analysis

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm). The use of TMS is standard practice as it is chemically inert, volatile, and provides a single, sharp resonance signal that does not typically overlap with analyte signals.[10]

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H spectrum using standard parameters (e.g., 400 MHz, 16-32 scans).

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024-2048 scans).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals in the ¹H spectrum to determine proton ratios.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, serving as a fingerprint for identification.[11] When coupled with Gas Chromatography (GC-MS), it is also a powerful tool for separating and identifying impurities.

-

Expected Data: For this compound (C₁₂H₁₇N), the molecular ion peak [M]⁺ should be observed at m/z 175.[6] Common fragments would likely result from the loss of the methyl group or fragmentation of the piperidine ring.

Protocol for GC-MS Analysis

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

-

Instrument Setup:

-

Set up the GC with an appropriate column (e.g., a non-polar DB-5ms column).

-

Establish a suitable temperature program, for example: initial temperature of 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

Set the mass spectrometer to scan a mass range of m/z 40-500 in Electron Ionization (EI) mode.

-

-

Analysis:

-

Inject 1 µL of the prepared sample into the GC-MS.

-

Acquire the chromatogram and the mass spectrum for the peak corresponding to this compound.

-

Compare the resulting mass spectrum with a reference library for confirmation.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.[12]

-

Expected Absorptions:

-

C-H stretching (aromatic): Just above 3000 cm⁻¹.

-

C-H stretching (aliphatic): Just below 3000 cm⁻¹ (e.g., 2800-3000 cm⁻¹).[13]

-

C=C stretching (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-N stretching: In the fingerprint region, typically 1000-1300 cm⁻¹.

-

Protocol for FTIR Analysis (Thin Film Method)

-

Sample Preparation:

-

If the sample is a low-melting solid or liquid, a thin film method is efficient.

-

Place one or two drops of the neat sample onto a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to spread the liquid into a thin, uniform film.

-

-

Data Acquisition:

-

Place the salt plate assembly in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹. The final spectrum is automatically ratioed against the background.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and correlate them to the known functional groups of this compound.

-

Synthesis, Reactivity, and Safety Considerations

Synthesis and the Formation of MPTP

This compound can be synthesized via the reaction of phenylmagnesium bromide with 1-methyl-4-piperidone.[4] This reaction forms a tertiary alcohol intermediate, which is then reduced to yield the final product.

A related compound, the opioid analgesic MPPP (1-methyl-4-phenyl-4-propionoxypiperidine), is synthesized from a similar intermediate.[2] It is during this synthesis that a critical side reaction can occur. If the reaction temperature rises or conditions become acidic, the tertiary alcohol intermediate is prone to dehydration.[3] This elimination reaction forms the neurotoxin MPTP as a significant impurity.

Caption: Critical dehydration side-reaction leading to the formation of the neurotoxin MPTP.

This underscores the absolute necessity of stringent temperature control and process monitoring in any synthesis involving these scaffolds.

Handling and Storage

Given its chemical nature and potential for hazardous impurities, this compound and related compounds must be handled with appropriate care.

-

Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[9][14]

-

Handling: All manipulations should be performed in a well-ventilated area or, preferably, within a chemical fume hood to avoid inhalation of vapors.[15][16] Avoid contact with skin and eyes.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from strong oxidizing agents and strong acids, which could promote degradation.[14]

References

-

chemeurope.com. (n.d.). MPPP. Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride.

-

Wikipedia. (n.d.). MPTP. Retrieved from [Link]

-

ChemBK. (n.d.). N-Phenyl-N-benzyl-4-amino-1-methyl-piperidine. Retrieved from [Link]

-

JSMol. (2023). MPPP - Molecule of the Month August 2023. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 202391, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 62513, this compound-4-carbonitrile. Retrieved from [Link]

-

Wikipedia. (n.d.). Desmethylprodine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR and NMR investigation of 1-phenylpiperazine: a combined experimental and theoretical study. Retrieved from [Link]

-

Journal of Psychoactive Drugs. (n.d.). 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity. Retrieved from [Link]

-

YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

Sources

- 1. 4-Phenylpiperidine - Wikipedia [en.wikipedia.org]

- 2. MPPP [chemeurope.com]

- 3. Desmethylprodine - Wikipedia [en.wikipedia.org]

- 4. MPTP - Wikipedia [en.wikipedia.org]

- 5. 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP): One Designer Drug and Serendipity - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Piperidine, 1-methyl-4-phenyl- | C12H17N | CID 202391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]

- 9. 4-苯基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. youtube.com [youtube.com]

- 12. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. fishersci.com [fishersci.com]

Mechanism of 1-Methyl-4-phenylpyridinium (MPP+) Neurotoxicity

A Technical Guide for Drug Discovery & Neurotoxicology

Executive Summary

This technical guide dissects the molecular pathogenesis of 1-Methyl-4-phenylpyridinium (MPP+) , the active toxic metabolite of the prodrug MPTP. MPP+ serves as the gold-standard tool for modeling Parkinson’s Disease (PD) due to its selective ablation of nigrostriatal dopaminergic neurons.[1]

For researchers and drug developers, understanding MPP+ is not merely about inducing cell death; it is about mastering a multi-stage bioenergetic crisis . This guide details the "Trojan Horse" bioactivation , the Complex I blockade , and the VMAT2 sequestration defense , providing a validated roadmap for screening neuroprotective agents.

The Bioactivation Cascade: A "Trojan Horse" Mechanism

MPP+ itself cannot cross the Blood-Brain Barrier (BBB) due to its quaternary ammonium charge. Its toxicity relies on a multi-cellular metabolic relay that converts the lipophilic prodrug MPTP into the polar toxin MPP+.

The Glial-Neuronal Axis

The selectivity of MPP+ for dopaminergic neurons is not intrinsic to the toxin's killing mechanism but rather its uptake mechanism .

-

Ingress: Lipophilic MPTP crosses the BBB.[2]

-

Conversion (Astrocytes): In non-dopaminergic glial cells, Monoamine Oxidase B (MAO-B) oxidizes MPTP to MPDP+, which spontaneously oxidizes to MPP+ .[3]

-

Release & Re-uptake: MPP+ is released into the extracellular space. It is then recognized as a "false substrate" by the Dopamine Transporter (DAT) on dopaminergic neurons.

-

Intracellular Trapping: Once inside the neuron, MPP+ is a charged cation and cannot escape.

Critical Control Point: Co-treatment with Nomifensine or Mazindol (DAT inhibitors) completely abolishes MPP+ toxicity, validating that entry is DAT-dependent (Javitch et al., 1985).

Visualization: The Bioactivation Pathway

Figure 1: The metabolic relay from MPTP entry to specific neuronal uptake via DAT.

Molecular Mechanism: The Bioenergetic Crisis

Once cytosolic, MPP+ accumulates within mitochondria against the electrochemical gradient. Levels in the mitochondrial matrix can reach 40–80 fold higher than cytosolic concentrations.

Complex I Inhibition

MPP+ binds to the NADH:ubiquinone oxidoreductase (Complex I) of the Electron Transport Chain (ETC).[3]

-

Binding Site: It binds at or near the rotenone-binding site (PSST subunit), blocking electron transfer from Fe-S clusters to Ubiquinone (CoQ).

-

Consequence 1 (ATP Depletion): Cessation of proton pumping halts ATP synthesis. The neuron, having high metabolic demand, undergoes energy failure.

-

Consequence 2 (ROS Generation): Electrons backing up at Complex I are transferred directly to molecular oxygen, forming Superoxide (

) .

The VMAT2 Defense Shield

The Vesicular Monoamine Transporter 2 (VMAT2) acts as a critical resistance factor.[4][5][6] VMAT2 can sequester cytosolic MPP+ into acidic synaptic vesicles, isolating it from mitochondria.

-

High VMAT2 Expression: Resistant to toxicity (MPP+ trapped in vesicles).

-

Low VMAT2 Expression: Susceptible (MPP+ remains cytosolic -> attacks mitochondria).

Visualization: Mitochondrial Toxicity vs. VMAT2 Protection

Figure 2: The bifurcation of MPP+ fate: Vesicular sequestration (safety) vs. Mitochondrial entry (toxicity).

Quantitative Data Summary

The following parameters are critical for experimental design. Values vary by cell line but represent consensus ranges for SH-SY5Y and primary mesencephalic cultures .

| Parameter | Value / Range | Significance |

| EC50 (Viability) | 10 - 50 µM (Primary Neurons)0.5 - 2.0 mM (Undifferentiated SH-SY5Y) | Differentiated cells are significantly more sensitive due to higher DAT expression. |

| Complex I IC50 | ~ 4 - 10 mM (in isolated mitochondria) | High intramitochondrial accumulation is required to reach this inhibitory concentration. |

| Time to ATP Drop | 2 - 4 Hours | Rapid bioenergetic failure precedes cell death. |

| Time to Cell Death | 24 - 48 Hours | Apoptotic markers (Caspase-3) usually peak at 24h. |

Experimental Protocols

Protocol A: Robust Differentiation of SH-SY5Y Cells

Rationale: Undifferentiated SH-SY5Y cells have low DAT and VMAT2 expression, making them poor models for specific MPP+ toxicity. This protocol forces a dopaminergic phenotype (Lotharius et al., 2002).

-

Seeding: Plate SH-SY5Y cells at

cells/cm² in DMEM/F12 + 10% FBS. -

Induction (Day 1): Switch medium to DMEM/F12 + 10 µM All-trans Retinoic Acid (RA) + 1% FBS. Minimize light exposure (RA is photosensitive).

-

Maturation (Day 4): Switch medium to Neurobasal-A + B27 Supplement + 50 ng/mL BDNF (Brain-Derived Neurotrophic Factor).

-

Validation (Day 7): Cells should exhibit long neurites. Validate via Western Blot for Tyrosine Hydroxylase (TH) and DAT .

Protocol B: MPP+ Mitochondrial Respiration Assay (Seahorse)

Rationale: Measuring viability (MTT) is insufficient. You must prove the mechanism (respiratory blockade).

-

Preparation: Seed differentiated cells in Seahorse XF microplates.

-

Baseline: Measure Oxygen Consumption Rate (OCR) to establish basal respiration.

-

Injection A (Toxin): Inject MPP+ (Final conc: titration 100 µM – 1 mM).

-

Expected Result: Immediate, dose-dependent decrease in OCR (mimicking Rotenone).

-

-

Injection B (Uncoupler): Inject FCCP (0.5 µM).

-

Mechanistic Check: If MPP+ blocked Complex I, FCCP cannot restore maximal respiration (unlike ATP synthase inhibitors).

-

References

-

Javitch, J. A., D'Amato, R. J., Strittmatter, S. M., & Snyder, S. H. (1985). Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177. Link

-

Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine. Life Sciences, 36(26), 2503-2508. Link

-

Lotharius, J., & O'Malley, K. L. (2000). The parkinsonism-inducing drug 1-methyl-4-phenylpyridinium triggers intracellular dopamine oxidation. A novel mechanism of toxicity.[7] Journal of Biological Chemistry, 275(49), 38581-38588. Link

-

Takahashi, N., Miner, L. L., Sora, I., Ujike, H., Revay, R. S., Kostic, V., ... & Uhl, G. R. (1997). VMAT2 knockout mice: heterozygotes display reduced amphetamine-conditioned reward, enhanced amphetamine locomotion, and enhanced MPTP toxicity. Proceedings of the National Academy of Sciences, 94(18), 9938-9943. Link

-

Jackson-Lewis, V., & Przedborski, S. (2007). Protocol for the MPTP mouse model of Parkinson's disease. Nature Protocols, 2(1), 141-151. Link

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Comparative Computational Docking Analysis of MPP+ and Dopamine Binding to Dopamine Transporter in Human and Zebrafish: Mechanistic Insights into MPTP Neurotoxicity | bioRxiv [biorxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Synaptophysin enhances the neuroprotection of VMAT2 in MPP+-induced toxicity in MN9D cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]

Technical Guide: Preliminary Investigation of 1-Methyl-4-phenylpiperidine Derivatives

SAR Optimization & Neurotoxicity Risk Mitigation

Executive Summary

This technical guide outlines the preliminary investigation framework for derivatives of 1-methyl-4-phenylpiperidine , the core scaffold of the opioid analgesic Pethidine (Meperidine) . While this scaffold has historically yielded potent analgesics, it carries a critical "liability": the potential formation of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or its analogs during synthesis or metabolism. MPTP is a pro-toxin that metabolizes into MPP+ , a potent mitochondrial toxin causing irreversible Parkinsonism.[1]

Therefore, this guide prioritizes a "Safety-First" Screening Architecture . Unlike standard medicinal chemistry workflows, this protocol mandates neurotoxicity clearance before analgesic efficacy testing.

Part 1: The "MPTP Liability" & Metabolic Activation

Core Directive: Researchers must understand the mechanism of toxicity to design safe derivatives. The toxicity is not intrinsic to the piperidine ring itself but to the tetrahydropyridine contaminant or metabolite.

Mechanism:

-

Lipophilicity: MPTP analogs cross the Blood-Brain Barrier (BBB).

-

Bioactivation: Glial Monoamine Oxidase B (MAO-B) oxidizes the tetrahydropyridine to the dihydropyridinium intermediate, which spontaneously oxidizes to the MPP+ analog .

-

Uptake: The MPP+ analog acts as a substrate for the Dopamine Transporter (DAT), accumulating selectively in dopaminergic neurons.

-

Toxicity: MPP+ inhibits Mitochondrial Complex I, halting ATP production and generating Reactive Oxygen Species (ROS).[2]

Diagram 1: The Bioactivation & Toxicity Pathway

Caption: The obligatory bioactivation pathway of MPTP analogs. Blocking MAO-B or DAT prevents toxicity.

Part 2: Synthesis & Impurity Control

Objective: Synthesize 4-substituted-4-phenylpiperidines (Pethidine analogs) while strictly avoiding the elimination reaction that yields MPTP.

Critical Control Point: The Elimination Risk

The synthesis of Pethidine-like esters involves reacting 1-methyl-4-phenyl-4-piperidinol with acid chlorides or anhydrides.

-

Risk: High temperatures or strongly acidic conditions can catalyze the dehydration of the tertiary alcohol, forming the double bond (MPTP).

-

Mitigation Strategy:

-

Temperature Control: Maintain esterification temperatures < 80°C.

-

Acid Scavenging: Use non-nucleophilic bases (e.g., DMAP) to neutralize acid byproducts immediately.

-

Purification: Recrystallization is insufficient. Reverse-phase HPLC is required to separate the piperidine product from trace tetrahydropyridine contaminants.

-

Part 3: In Vitro Neurotoxicity Screening (The "Go/No-Go" Gate)

Directive: Before any receptor binding, compounds must be screened for mitochondrial toxicity.

Protocol 3.1: Mitochondrial Complex I Inhibition Assay

Rationale: Direct measurement of NADH dehydrogenase activity confirms if the compound (or its potential metabolite) inhibits the electron transport chain.

Materials:

-

Isolated bovine heart mitochondria or permeabilized SH-SY5Y cells.

-

Assay Buffer: 250 mM sucrose, 50 mM phosphate buffer (pH 7.4).

-

Substrate: NADH (100 µM).

-

Co-substrate: Decylubiquinone (100 µM).

-

Control: Rotenone (Positive Control, 1 µM).

Step-by-Step Workflow:

-

Preparation: Thaw mitochondrial fractions on ice. Dilute to 50 µg protein/mL in Assay Buffer.

-

Incubation: Add test compounds (10 nM – 100 µM) to wells. Incubate for 5 minutes at 30°C.

-

Note: If testing the parent piperidine, also test the pyridinium form (synthesized separately) to model the metabolite.

-

-

Initiation: Add NADH to start the reaction.

-

Measurement: Monitor the decrease in absorbance at 340 nm (NADH oxidation) kinetically for 5 minutes.

-

Calculation: Determine the slope (rate) relative to the vehicle control.

Data Interpretation:

| Compound Class | Complex I IC50 (µM) | Interpretation | Action |

|---|---|---|---|

| Pethidine (Ref) | > 500 | Safe | Proceed to Binding |

| MPP+ (Toxin) | 0.1 - 5.0 | Highly Toxic | TERMINATE |

| Test Analog A | > 100 | Low Risk | Proceed |

| Test Analog B | < 10 | High Risk | TERMINATE |

Part 4: Pharmacological Evaluation (Opioid Activity)

Directive: Once cleared for safety, evaluate affinity for the Mu-Opioid Receptor (MOR).

Protocol 4.1: Competitive Radioligand Binding Assay

Rationale: Determine the affinity (

Step-by-Step Workflow:

-

Membrane Prep: Use CHO-K1 cells stably expressing human MOR. Homogenize and centrifuge to isolate membranes.

-

Binding Reaction:

-

Mix 50 µg membrane protein.

-

Add 1 nM

-DAMGO. -

Add increasing concentrations of test derivative (

to -

Non-specific binding defined by 10 µM Naloxone.

-

-

Incubation: 60 minutes at 25°C.

-

Harvest: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold Tris buffer.

-

Quantification: Liquid scintillation counting.

-

Analysis: Fit data to a one-site competition model to derive

and calculate

Part 5: In Vivo Preliminary Assessment

Directive: Differentiate analgesia from motor deficits. MPTP-induced Parkinsonism manifests as rigid immobility, which can be mistaken for sedation or "catatonia" in crude observation.

Diagram 2: The Integrated Screening Workflow

Caption: The "Fail Fast" workflow. Toxicity screening precedes efficacy testing to prevent MPTP-like accidents.

Protocol 5.1: The "Dual-Task" In Vivo Screen

Animals: Male Swiss Webster mice (n=8 per group). Controls: Saline (Neg), Morphine (Pos Analgesia), Rotenone (Pos Motor Deficit).

-

Baseline: Measure baseline latency on Rotarod (motor coordination) and Tail Flick (pain).

-

Administration: Inject test compound (s.c. or i.p.).

-

Timepoints: 15, 30, 60, 120 min.

-

Test 1: Rotarod (Safety):

-

Mice must maintain balance on a rotating rod (4-40 rpm).

-

Failure: Falling < 30s indicates motor ataxia or Parkinsonian rigidity.

-

-

Test 2: Tail Flick (Efficacy):

-

Focus radiant heat on the tail. Cut-off: 10s (to prevent tissue damage).

-

Success: Increased latency compared to baseline.

-

Interpretation:

-

Analgesia + Normal Rotarod: Desired Outcome (Opioid Agonist).

-

Analgesia + Failed Rotarod: Sedation or Neurotoxicity (Discard).

-

No Analgesia + Failed Rotarod: Neurotoxicity (High Risk - Discard).

References

-

Beckett, A. H., & Casy, A. F. (1954). Synthetic Analgesics: Stereochemical Considerations. Journal of Pharmacy and Pharmacology. Link

-

Langston, J. W., et al. (1983). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science. Link

-

Nicklas, W. J., Vyas, I., & Heikkila, R. E. (1985). Inhibition of NADH-linked oxidation in brain mitochondria by 1-methyl-4-phenyl-pyridine, a metabolite of the neurotoxin, 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine. Life Sciences. Link

-

Ramsay, R. R., & Singer, T. P. (1986). Energy-dependent uptake of N-methyl-4-phenylpyridinium, the neurotoxic metabolite of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, by mitochondria. Journal of Biological Chemistry. Link

-

Leresche, N., & Lambert, R. C. (2017). Electrophysiological recording of high voltage-activated Ca2+ channels in SH-SY5Y cells. Methods in Molecular Biology. Link

Sources

initial studies on the structure-activity relationship of 4-phenylpiperidines

An In-Depth Technical Guide to the Structure-Activity Relationship of 4-Phenylpiperidines

Introduction

The 4-phenylpiperidine scaffold stands as a quintessential "privileged structure" in medicinal chemistry, a core molecular framework that has given rise to a multitude of clinically significant agents acting on the central nervous system (CNS). Its journey began with the serendipitous discovery of pethidine (meperidine), the first synthetic opioid analgesic, and has since evolved to include extraordinarily potent compounds like fentanyl and its analogues.[1][2] These molecules primarily exert their effects by targeting opioid receptors, but many derivatives also exhibit significant activity at monoamine transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT).[2][3] This dual activity opens a rich and complex pharmacological landscape, enabling the development of drugs ranging from powerful analgesics to antidepressants and agents for treating substance abuse disorders.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the structure-activity relationships (SAR) of 4-phenylpiperidines. We will dissect the molecular architecture of this scaffold, examining how specific structural modifications influence affinity and efficacy at key biological targets. Moving beyond a mere catalog of compounds, this document will elucidate the causal reasoning behind medicinal chemistry strategies, present validated methodologies for synthesis and pharmacological evaluation, and explore the future trajectory of drug design based on this remarkable scaffold.

Part 1: The 4-Phenylpiperidine Core and its Pharmacological Significance

The Fundamental Scaffold

The 4-phenylpiperidine scaffold is defined by a piperidine ring with a phenyl group attached at the 4th position. The numbering convention, critical for discussing SAR, is illustrated below. The conformational flexibility of the piperidine ring (typically adopting a chair conformation) and the orientation of the substituents (axial vs. equatorial) are crucial determinants of pharmacological activity.[4]

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

A significant number of 4-phenylpiperidines also interact with monoamine transporters. Pethidine, for instance, inhibits the reuptake of dopamine (DA) and norepinephrine (NE). [2]This action is thought to contribute to its stimulant effects and complex pharmacological profile. Other series of 4-phenylpiperidines have been specifically designed as potent and selective dopamine transporter (DAT) ligands, with potential applications in treating conditions like cocaine addiction. [3][5][6]The ability to modulate both opioidergic and monoaminergic systems makes this scaffold a versatile tool for developing multi-target drugs for complex CNS disorders.

Part 2: Structure-Activity Relationship (SAR) Exploration

The pharmacological profile of a 4-phenylpiperidine derivative can be dramatically altered by seemingly minor chemical modifications. Here, we systematically analyze the SAR at each key position.

Modifications at the Piperidine Ring Nitrogen (N1)

The substituent at the N1 position is a primary determinant of opioid receptor affinity and potency. The choice of this group is a critical first step in analog design.

-

Pethidine vs. Fentanyl: The simplest case is pethidine, which has a small N-methyl group. [2]In contrast, fentanyl's high potency is largely attributed to its N-phenethyl substituent. [7]This larger, aromatic group is believed to engage in additional hydrophobic interactions within a sub-pocket of the μ-opioid receptor, significantly enhancing binding affinity.

-

Chain Length and Nature: Studies on pethidine analogs have shown that analgesic potency generally increases with the chain length of the N-substituent up to a certain point (around a six or seven-atom skeleton), after which it declines. [8]This suggests an optimal size and length for fitting into the receptor's binding pocket.

Modifications at the C4 Position

The C4 position is arguably the most critical for defining the class and activity of a 4-phenylpiperidine. It holds both the essential phenyl group and a second, variable substituent that profoundly impacts potency and receptor selectivity.

-

The 4-Phenyl Group: This group is a cornerstone for activity. Its orientation (axial vs. equatorial) influences potency. For pethidine and related compounds, phenyl equatorial conformations are generally preferred, though low-energy axial conformers may also play a role in binding. [4]Substitution on this phenyl ring, such as a meta-hydroxyl group, can enhance potency, likely by forming a hydrogen bond with the receptor. [9]* The Second C4-Substituent:

-

Pethidine Series (Ester/Ketone): In pethidine, a 4-carbethoxy group is crucial for its analgesic activity. [10]Replacing this ester with other groups can modulate activity. For instance, the ketone in ketobemidone contributes to its high potency. [11] * Fentanyl Series (Anilido Group): The leap in potency from the pethidine class to the fentanyl class is due to the replacement of the ester with an N-acyl anilido (N-phenylpropanamide) group. [12][13]This group provides multiple points of interaction with the receptor. Modifications here are key:

-

Acyl Group: The propionyl group in fentanyl is optimal; changing its length (e.g., to acetyl or butyryl) generally reduces potency. [13] * Anilido Phenyl Ring: Substitutions on this ring can further modulate activity, though often they are detrimental unless they are small and electronically neutral.

-

-

Modifications on the Piperidine Ring (C3)

Introducing small alkyl groups onto the piperidine ring itself, particularly at the C3 position, can have significant, stereochemically-dependent effects on potency.

-

3-Methyl Fentanyl Analogs: The introduction of a methyl group at the 3-position of the piperidine ring in fentanyl can increase potency. Critically, the stereochemistry matters: the cis-3-methyl isomer is substantially more potent than the trans isomer. [12]This suggests that the cis configuration orients the molecule more favorably within the receptor binding site, possibly by restricting conformational flexibility in a way that favors the active conformation. [12][13]However, groups larger than methyl at this position tend to severely reduce analgesic potency, likely due to steric hindrance. [12]

SAR Summary Table

The following table summarizes the key SAR findings for representative 4-phenylpiperidines, illustrating the impact of structural modifications on μ-opioid receptor (MOR) affinity and analgesic potency.

| Compound | N1-Substituent | C4-Phenyl Substituent | C4-Second Substituent | C3-Substituent | MOR Affinity (Ki, nM) | Analgesic Potency (ED₅₀, mg/kg, mouse) |

| Pethidine | -CH₃ | Phenyl | -CO₂Et | H | ~250 | ~10.0 |

| Fentanyl | -CH₂CH₂Ph | Phenyl | -N(Ph)COEt | H | ~1.4 | ~0.011 |

| cis-3-Methylfentanyl | -CH₂CH₂Ph | Phenyl | -N(Ph)COEt | cis-CH₃ | ~0.04 | ~0.0006 |

| trans-3-Methylfentanyl | -CH₂CH₂Ph | Phenyl | -N(Ph)COEt | trans-CH₃ | ~2.5 | ~0.045 |

| Remifentanil | -CH₂CH₂CO₂Me | Phenyl | -N(Ph)COEt | H | ~1.4 | ~0.003 |

Note: Affinity and potency values are approximate and can vary based on the specific assay conditions. Data compiled from multiple sources for illustrative purposes. [12][13]

Part 3: Methodologies in 4-Phenylpiperidine Research

Synthetic Strategies

The synthesis of 4-phenylpiperidine analogs often begins with a suitably substituted 4-piperidone. The choice of synthetic route and protecting groups is critical for achieving the desired final compound with good yield and purity.

This protocol outlines a common pathway for creating fentanyl-like molecules. The key is the sequential construction of the molecule around a 4-piperidone core.

-

Step 1: Reductive Amination.

-

Objective: Introduce the anilino group at the C4 position.

-

Procedure: React 1-(N-protected)-4-piperidone with aniline in the presence of a reducing agent like sodium triacetoxyborohydride.

-

Causality: This is a mild and efficient method for forming the C-N bond, avoiding the harsh conditions of other amination methods. The N-protecting group (e.g., Boc or Cbz) prevents unwanted side reactions at the piperidine nitrogen.

-

-

Step 2: Acylation.

-

Objective: Add the acyl group (e.g., propionyl) to the anilino nitrogen.

-

Procedure: Treat the product from Step 1 with an acylating agent such as propionyl chloride or propionic anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine).

-

Causality: The base neutralizes the HCl byproduct, driving the reaction to completion.

-

-

Step 3: N-Deprotection.

-

Objective: Remove the protecting group from the piperidine nitrogen to allow for N-alkylation.

-

Procedure: Treat the acylated intermediate with an appropriate acid (e.g., trifluoroacetic acid for a Boc group) or via hydrogenolysis for a Cbz group.

-

Causality: The choice of deprotection method must be orthogonal to the rest of the molecule to avoid cleaving other sensitive groups.

-

-

Step 4: N-Alkylation.

-

Objective: Introduce the final substituent at the N1 position (e.g., phenethyl).

-

Procedure: React the deprotected piperidine with an alkylating agent like phenethyl bromide in the presence of a base such as potassium carbonate.

-

Causality: This is a standard Sₙ2 reaction. The base is required to deprotonate the secondary amine, making it a more effective nucleophile.

-

-

Step 5: Purification.

-

Objective: Isolate the pure final compound.

-

Procedure: Purify the crude product using column chromatography followed by crystallization or salt formation to yield a stable, well-defined solid.

-

Caption: General synthetic workflow for a fentanyl-type 4-phenylpiperidine.

Pharmacological Evaluation

Once synthesized, new analogs must be evaluated to determine their biological activity. This typically involves a tiered approach, starting with in vitro binding and functional assays.

Caption: Standard workflow for in vitro pharmacological evaluation of new analogs.

-

Objective: To determine the affinity (Ki) of a test compound for a specific receptor.

-

Principle: The test compound's ability to displace a known high-affinity radioligand from the receptor is measured. The concentration at which it displaces 50% of the radioligand (IC₅₀) is determined and converted to an affinity constant (Ki).

-

Procedure:

-

Prepare cell membranes from a cell line stably expressing the target receptor (e.g., CHO-hMOR).

-

In a 96-well plate, add a fixed concentration of the radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound to the membrane preparation.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the mixture through a glass fiber filtermat to separate bound from free radioligand. The membranes and bound radioligand are trapped on the filter.

-

Wash the filters to remove non-specifically bound radioactivity.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Plot the percentage of radioligand displaced versus the log concentration of the test compound to determine the IC₅₀.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

Objective: To determine the functional activity of a compound (agonist, antagonist, or inverse agonist) at a GPCR.

-

Principle: Agonist binding to a Gαi-coupled receptor promotes the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS incorporated into the membranes is proportional to the degree of receptor activation.

-

Procedure:

-

Prepare cell membranes as in the binding assay.

-

In a 96-well plate, add membranes, a fixed concentration of [³⁵S]GTPγS, GDP (to facilitate the exchange), and varying concentrations of the test compound.

-

Incubate to allow for receptor activation and [³⁵S]GTPγS binding.

-

Terminate the reaction and filter the contents as described for the binding assay.

-

Measure the incorporated [³⁵S]GTPγS using a scintillation counter.

-

Plot the amount of [³⁵S]GTPγS bound versus the log concentration of the test compound.

-

Interpretation: Agonists will produce a dose-dependent increase in binding (to determine EC₅₀ and Emax). Antagonists will have no effect on their own but will inhibit the effect of a known agonist. Inverse agonists will decrease the basal signal.

-

Part 4: Case Studies and Future Directions

Case Study: Pethidine (Meperidine)

Pethidine was the first entirely synthetic opioid. Its discovery opened the door to manipulating the 4-phenylpiperidine scaffold. Its moderate analgesic potency and dual mechanism of action (opioid agonism and monoamine reuptake inhibition) make it clinically useful, but also contribute to a complex side-effect profile, including potential for neurotoxicity and serotonin syndrome when combined with other drugs. [2]Pethidine serves as a foundational example of how relatively simple molecules on this scaffold can have profound and complex biological effects.

Case Study: Fentanyl and its Analogs

Fentanyl represents a pinnacle of potency derived from SAR studies on the 4-phenylpiperidine core. [1]The replacement of pethidine's C4-ester with the N-phenylpropanamide group and the N-methyl with an N-phenethyl group resulted in a compound 50-100 times more potent than morphine. [1][7]This extraordinary potency provides significant clinical benefits in managing severe pain, particularly in anesthesia and for cancer patients. However, this same potency is the driving force behind the ongoing opioid crisis, as illicitly manufactured fentanyl and its even more potent analogs (fentalogues) have contaminated the drug supply, leading to a surge in overdose deaths. [14]

Future Directions

The versatility of the 4-phenylpiperidine scaffold continues to be explored in modern drug discovery.

-

Multi-Target Ligands: Researchers are leveraging the scaffold's ability to interact with multiple receptor systems to design single molecules that can address complex diseases. For example, compounds with mixed opioid receptor and neurokinin-1 (NK1) receptor activity are being investigated for new types of analgesics. [7][13]* Opioid Antagonists for Overdose Reversal: In a novel application of SAR, the fentanyl scaffold itself is being used as a template to design potent and long-lasting MOR antagonists. The hypothesis is that an antagonist built on the same framework as fentanyl might have a similar pharmacokinetic profile, allowing it to effectively reverse an overdose and prevent the "renarcotization" that can occur with the shorter-acting antagonist, naloxone. [14]* Dopaminergic Stabilizers: Derivatives that selectively modulate the dopamine transporter, without the high abuse liability of traditional DAT inhibitors, are being developed as "dopamine stabilizers" for treating neuropsychiatric disorders. [15][16]

Conclusion

The 4-phenylpiperidine core is a testament to the power of structure-activity relationship studies in medicinal chemistry. From the foundational discovery of pethidine to the hyper-potent fentanyl class and novel CNS agents, the systematic modification of this scaffold has yielded profound insights into ligand-receptor interactions. A deep understanding of the principles outlined in this guide—the critical roles of the N1 and C4 substituents and the stereochemical nuances of the piperidine ring—is essential for any scientist working in this field. As research continues, the 4-phenylpiperidine scaffold will undoubtedly remain a fertile ground for the discovery of new therapeutics to address pain, addiction, and other complex neurological disorders.

References

-

Fentanyl - Wikipedia. [Link]

-

Casy AF, Ogungbamila FO. Fentanyl analogs: structure-activity-relationship study. J Pharm Pharmacol. 1982;34(4):210-214. [Link]

-

Pasternak GW, Pan YX. Structure–Activity Relationships of the Fentanyl Scaffold: Identification of Antagonists as Potential Opioid Overdose Reversal Agents. ACS Chemical Neuroscience. 2024. [Link]

-

Gao Y, et al. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. J Med Chem. 2000;43(18):3403-3413. [Link]

-

Pethidine - Wikipedia. [Link]

-

Portoghese PS. [Structure-activity relationships of analgesics]. Methods Find Exp Clin Pharmacol. 1982;4(7):443-444. [Link]

-

Piekielska K, et al. Fentanyl Structure as a Scaffold for Opioid/Non-Opioid Multitarget Analgesics. Molecules. 2021;26(16):4999. [Link]

-

Vardanyan R, Hruby V. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Med Chem. 2014;6(4):385-412. [Link]

-

Pettersson F, et al. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). J Med Chem. 2010;53(6):2510-2520. [Link]

-

Ho GD, et al. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. Bioorg Med Chem Lett. 2007;17(11):3023-3027. [Link]

-

Hardy DG, Lister RE, Stern ES. Structure-Activity Relationship of Some New Analogs of Pethidine. Journal of Medicinal Chemistry. 1964. [Link]

-

Pettersson F. Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. Gupea. 2010. [Link]

-

Hardy DG, Lister RE, Stern ES. Structure-activity relationship of some new analogs of pethidine. J Med Chem. 1965;8(6):847-851. [Link]

-

Agoston GE, et al. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. J Med Chem. 1997;40(25):4329-4340. [Link]

-

Ananthan S, et al. Design and Synthesis of 4-Phenyl Piperidine Compounds Targeting the Mu Receptor. Bioorganic & Medicinal Chemistry Letters. 2004. [Link]

-

Froimowitz M. Conformation-activity study of 4-phenylpiperidine analgesics. J Med Chem. 1982;25(10):1127-1133. [Link]

-

Phenylpiperidines - Wikipedia. [Link]

-

Ho GD, et al. Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. Bioorg Med Chem Lett. 2007;17(11):3028-3033. [Link]

-

Le Bourdonnec B, et al. Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. J Med Chem. 2000;43(14):2685-2694. [Link]

-

Glennon RA, et al. Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. J Med Chem. 1992;35(22):4355-4362. [Link]

-

Manepalli S, et al. Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. Neuropharmacology. 1988;27(11):1101-1108. [Link]

-

Hardy DG, Lister RE, Stern ES. Structure-activity relationship of some new analogs of pethidine. J Med Chem. 1965;8(6):847-851. [Link]

-

Ananthan S, et al. Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorg Med Chem Lett. 2004;14(21):5275-5279. [Link]

-

Sonesson C, et al. The Dopamine Stabilizers... ResearchGate. 2005. [Link]

-

Abebe H, et al. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents. Bioorg Med Chem Lett. 2003;13(3):553-556. [Link]

- US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines - Google P

-

Trescot AM, et al. Opioid pharmacology. Pain Physician. 2008;11(2 Suppl):S133-153. [Link]

-

4-Phenylpiperidine – Knowledge and References - Taylor & Francis. [Link]

Sources

- 1. Fentanyl - Wikipedia [en.wikipedia.org]

- 2. Pethidine - Wikipedia [en.wikipedia.org]

- 3. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformation-activity study of 4-phenylpiperidine analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and dopamine transporter affinity of chiral 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(2-hydroxypropyl)piperazines as potential cocaine abuse therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Phenylpiperidines - Wikipedia [en.wikipedia.org]

- 12. Fentanyl analogs: structure-activity-relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

toxicological profile of 1-Methyl-4-phenylpiperidine and its metabolites

An In-depth Technical Guide to the Toxicological Profile of 1-Methyl-4-phenylpiperidine and its Metabolites

Executive Summary

This technical guide provides a comprehensive analysis of the toxicological profile of this compound (MPP) and its critically important metabolite, 1-methyl-4-phenylpyridinium (MPP+). While MPP itself demonstrates negligible direct neurotoxicity, its relevance is framed by its relationship to the parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The bioactivation of MPTP in glial cells produces MPP+, the ultimate toxic species responsible for the selective destruction of dopaminergic neurons in the substantia nigra. This guide elucidates the multi-step mechanism of MPP+ toxicity, beginning with its selective uptake by the dopamine transporter, followed by mitochondrial accumulation, inhibition of Complex I of the electron transport chain, subsequent ATP depletion, and a surge in oxidative stress. This cascade culminates in the activation of apoptotic pathways and neuronal cell death. We present key quantitative toxicological data, detail established in vitro and in vivo experimental protocols for assessing neurotoxicity, and provide visual diagrams of the core metabolic and signaling pathways to offer a complete resource for researchers and drug development professionals in the field of neurodegenerative disease.

Introduction

The study of neurotoxicology gained a powerful and specific tool with the discovery of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its metabolite, 1-methyl-4-phenylpyridinium (MPP+). The tragic ingestion of MPTP-contaminated synthetic opioids in the 1980s led to the development of severe, irreversible parkinsonism in young, otherwise healthy individuals[1]. This event catalyzed decades of research, establishing the MPTP/MPP+ model as a cornerstone for investigating the pathogenesis of Parkinson's disease (PD)[1][2].

The direct subject of this guide, this compound (referred to as MPP in some literature, but not to be confused with MPP+), is the fully reduced, saturated analog of MPTP. Experimental studies have shown that this reduced form does not possess significant neurotoxic action on dopaminergic neurons[3]. Its primary relevance is as a structural analog and a point of comparison that highlights the critical importance of metabolic activation. The toxicity of this chemical family is not inherent to the piperidine ring structure but is unlocked through its oxidation to the pyridinium ion, MPP+. Therefore, a thorough understanding of the toxicology of this compound necessitates a deep dive into the bioactivation of its precursor, MPTP, and the detailed molecular actions of the resulting metabolite, MPP+.

The Critical Step: Metabolic Bioactivation to MPP+

The neurotoxicity of the MPTP chemical family is entirely dependent on its conversion to the active toxin, MPP+. This bioactivation is a two-step enzymatic process that occurs primarily within astrocytes in the brain, a classic example of a protoxin being metabolized into a potent toxicant[2][4].

Causality of the Pathway: The lipophilic nature of MPTP allows it to readily cross the blood-brain barrier. Once in the central nervous system, it is not the neurons that activate it, but rather the surrounding glial cells. The enzyme monoamine oxidase B (MAO-B), present in high concentrations in astrocytes, is the key catalyst. Inhibiting MAO-B with drugs like pargyline provides significant protection against MPTP-induced toxicity, but offers no protection against direct MPP+ administration, definitively proving this metabolic step is essential for the toxicity of the precursor[5].

The process proceeds as follows:

-

Oxidation to MPDP+: MPTP is first oxidized by MAO-B to 1-methyl-4-phenyl-2,3-dihydropyridinium (MPDP+).

-

Oxidation to MPP+: MPDP+ is then further oxidized to the stable, cationic neurotoxin, 1-methyl-4-phenylpyridinium (MPP+)[1].

Once formed, MPP+ is released from the astrocytes into the extracellular space, where it can then act upon the vulnerable dopaminergic neurons.

Molecular Mechanism of MPP+ Neurotoxicity

The selective destruction of dopaminergic neurons by MPP+ is a multi-stage process, a cascade of events that transforms a functional neuron into an apoptotic cell. The mechanism is a self-validating system; each step is a prerequisite for the next, and interrupting any one of them can confer neuroprotection.

Selective Uptake into Dopaminergic Neurons

Causality: MPP+ is a charged molecule and cannot passively diffuse across cell membranes. Its structural similarity to dopamine allows it to be recognized and actively transported into dopaminergic neurons by the high-affinity dopamine transporter (DAT)[2]. This is the primary reason for its selective toxicity. Neurons that do not express DAT are largely spared.

Mitochondrial Accumulation and Complex I Inhibition

Once inside the neuron's cytosol, the positive charge of MPP+ drives its accumulation into the mitochondria, which have a highly negative membrane potential. This sequestration can concentrate MPP+ several hundred-fold within the mitochondrial matrix. Inside the mitochondria, MPP+ exerts its primary toxic effect: the potent and irreversible inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain[1][6]. While this is the most widely accepted mechanism, some studies have suggested that cell death may occur independently of Complex I inhibition, indicating other potential mitochondrial targets or downstream effects could also play a primary role[7][8].

ATP Depletion and Energy Crisis

The inhibition of Complex I effectively halts the flow of electrons through the respiratory chain, crippling the cell's ability to produce ATP through oxidative phosphorylation. This leads to a rapid and catastrophic depletion of cellular ATP, plunging the neuron into an energy crisis[5][6]. The cell can no longer fuel essential processes, including ion pumping, neurotransmitter synthesis, and maintenance of membrane integrity.

Oxidative Stress and Reactive Oxygen Species (ROS) Formation

The blockage at Complex I causes electrons to "leak" from the electron transport chain, where they react with molecular oxygen to form superoxide radicals (O₂⁻) and other reactive oxygen species (ROS)[1][9]. This massive increase in ROS overwhelms the neuron's endogenous antioxidant defenses (like glutathione and superoxide dismutase), leading to widespread oxidative damage to lipids, proteins, and DNA[10][11].

Induction of Apoptotic Pathways

The combination of energy failure and severe oxidative stress triggers the mitochondrial-mediated pathway of apoptosis. Mitochondrial damage leads to the opening of the mitochondrial permeability transition pore (mPTP), the collapse of the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome c into the cytosol[12]. Cytochrome c activates a cascade of caspase enzymes, including the executioner caspase-3, which systematically dismantles the cell, leading to its death[13].

Toxicological Profile and Quantitative Data

This compound

As previously noted, the fully reduced analog, this compound, is considered to be non-toxic to dopaminergic neurons. In comparative cell culture studies, it did not produce the characteristic decrease in dopamine uptake or loss of neurons seen with MPP+[3]. Due to its lack of significant biological activity in this context, specific quantitative toxicological data such as LD50 or IC50 values are not widely reported in neurotoxicology literature. Its primary relevance remains as a non-toxic control compound in mechanistic studies.

1-Methyl-4-phenylpyridinium (MPP+)

MPP+ is a potent neurotoxin, though its toxicity is highly dependent on the route of administration and the experimental model. Because it is a charged molecule, it does not efficiently cross the blood-brain barrier. Therefore, in vivo toxicity is typically studied by direct intracerebral injection or by administering the precursor, MPTP, which does cross the barrier[1].

| Parameter | Value | Species | Route of Administration | Reference |

| LD₅₀ | 29 mg/kg | Mouse | Intraperitoneal | [1] |

| LD₅₀ | 22.3 mg/kg | Mouse | Subcutaneous | [1] |

| IC₅₀ | ~100 µM | MN9D Cells | In vitro (Complex I Inhibition) | [14] |

| Neurotoxicity | 20 µM | VM Neurons | In vitro (LDH Release) | [15] |

Methodologies for Neurotoxicity Assessment

A rational approach to neurotoxicity testing involves a tiered strategy, often beginning with high-throughput in vitro screening and progressing to more complex in vivo models for confirmation[16][17].

In Vitro Models

In vitro models are indispensable for mechanistic studies and initial toxicity screening.

-

Neuroblastoma Cell Lines (e.g., SH-SY5Y): These human-derived cell lines are widely used because they can be differentiated to exhibit a more neuronal, catecholaminergic phenotype. They are a robust and reproducible model for studying MPP+-induced cell death, mitochondrial dysfunction, and oxidative stress[6][10].

-

Primary Mesencephalic Cultures: These cultures, typically derived from embryonic rodent midbrains, contain dopaminergic neurons in a mixed glial environment. They offer a higher degree of biological relevance than immortalized cell lines for studying selective dopaminergic neurotoxicity[3][15].

-

Human Stem Cell-Derived Neurons: The advent of human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs) allows for the generation of virtually unlimited numbers of human dopaminergic neurons. These models provide the most direct system for studying human-specific responses to neurotoxins like MPP+ and for screening potential neuroprotective compounds[13].

Protocol: In Vitro MPP+ Toxicity Assay using SH-SY5Y Cells

This protocol provides a self-validating workflow to assess MPP+-induced cytotoxicity and the protective effect of a test compound.

1. Cell Culture and Differentiation:

- Culture human SH-SY5Y neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

- Seed cells onto 96-well plates at a density of 1x10⁴ cells/well.

- To induce a more mature neuronal phenotype, differentiate the cells by treating with 10 µM retinoic acid (RA) in low-serum (1% FBS) medium for 5-7 days. Replace the RA-containing medium every 2 days[6].

2. Toxin Exposure:

- Prepare a stock solution of MPP+ iodide in sterile, distilled water.

- After differentiation, remove the RA-containing medium and replace it with fresh low-serum medium.

- Add MPP+ to the wells to achieve a final concentration range (e.g., 0.1, 0.5, 1, 2 mM) to determine a dose-response curve. Include untreated wells as a negative control.

- For testing protective compounds, pre-incubate cells with the test compound for 1-2 hours before adding MPP+.

- Incubate the plates for 24-48 hours at 37°C.

3. Endpoint Analysis - Cell Viability (MTT Assay):

- Following incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

- Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

- Read the absorbance at 570 nm using a microplate reader.

- Calculate cell viability as a percentage of the untreated control.

4. Endpoint Analysis - Oxidative Stress (DCFDA Assay):

- After the desired MPP+ incubation period, wash the cells with warm PBS.

- Load the cells with 10 µM 2',7'–dichlorofluorescin diacetate (DCFDA) in PBS and incubate for 30 minutes at 37°C in the dark.

- Wash the cells again with PBS.

- Measure the fluorescence (excitation 485 nm, emission 535 nm) using a fluorescence plate reader. An increase in fluorescence indicates higher ROS levels.

In Vivo Models

In vivo studies are critical for understanding the systemic effects of a neurotoxin and its impact on behavior. Due to MPP+'s inability to cross the blood-brain barrier, animal models of parkinsonism typically use the precursor, MPTP.

-

Rodent Models (Mouse, Rat): Systemic administration of MPTP to mice results in a significant and selective loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and a depletion of dopamine in the striatum, mimicking key pathological features of Parkinson's disease[18].

-

Non-Human Primate Models: MPTP administration in primates induces a syndrome that is remarkably similar to human Parkinson's disease, including motor symptoms like bradykinesia, rigidity, and tremor, making it a highly valuable model for preclinical testing of therapeutic strategies[11].

Conclusion and Future Directions

The toxicological profile of this compound is defined not by its own actions, but by the potent neurotoxicity of its oxidized metabolite, MPP+. The conversion of the precursor MPTP to MPP+ and the subsequent multi-step assault on dopaminergic neurons—from selective uptake to mitochondrial poisoning, energy depletion, and oxidative stress—provides a robust and highly studied paradigm for neurodegeneration. This model has been instrumental in dissecting the molecular pathways that lead to the death of dopamine neurons in Parkinson's disease.

Future research should continue to leverage advanced in vitro models, particularly human iPSC-derived dopaminergic neurons, to explore patient-specific genetic susceptibilities to mitochondrial toxins. Furthermore, investigating the interplay between environmental toxins like MPP+ and genetic risk factors for PD will be crucial for developing targeted neuroprotective therapies that can halt the progression of this devastating disease.

References

-

Di Monte, D. A., Wu, E. Y., Irwin, I., Delanney, L. E., & Langston, J. W. (1991). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 1-methyl-4-phenylpyridine (MPP+) cause rapid ATP depletion in isolated hepatocytes. Biochemical and Biophysical Research Communications, 178(1), 17-23. [Link]

-

Wikipedia contributors. (2023). MPP+. In Wikipedia, The Free Encyclopedia. [Link]

-

National Center for Biotechnology Information. (n.d.). Pethidine-Intermediate-A. In PubChem Compound Database. [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Methyl-4-phenylpiperidin-4-ol. In PubChem Compound Database. [Link]

-

Mapa, M. S. T., Le, V. Q., & Wimalasena, K. (2020). MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins. ACS Chemical Neuroscience, 11(12), 1833–1844. [Link]

-

Mapa, M. S. T., Le, V. Q., & Wimalasena, K. (2018). Caenorhabditis elegans model studies show MPP+ is a simple member of a large group of related potent dopaminergic toxins. Toxicology and Applied Pharmacology, 355, 10-20. [Link]

-

Kim, D. S., Choi, H. J., Kim, K. T., & Lee, K. W. (2010). IGF-1 protects SH-SY5Y cells against MPP+-induced apoptosis via PI3K/PDK-1/Akt pathway. Neuroscience Research, 66(4), 361-366. [Link]

-

Cassarà, A., D'Adamio, G., Giamogante, F., Scimeca, M., & Sica, G. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. International Journal of Molecular Sciences, 21(21), 8258. [Link]

-

Mapa, M. S. T., Le, V. Q., & Wimalasena, K. (2018). Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+. PLOS ONE, 13(5), e0196879. [Link]

-

Chen, L., Liu, L., & Zhang, Q. (2008). MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress. Journal of Neuroinflammation, 5, 2. [Link]

-

Al-Massri, K., Ahmed, L. A., & El-Abhar, H. S. (2023). Neuroprotective Herbs Associated with Parkinson's and Alzheimer's Disease. Molecules, 28(15), 5783. [Link]

-

Mytilineou, C., Cohen, G., & Heikkila, R. E. (1985). 1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture. Neuroscience Letters, 57(1), 19-24. [Link]

-

Kalivendi, S. V., Kotamraju, S., Cunningham, S., Shang, T., Hillard, C. J., & Kalyanaraman, B. (2003). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. The Biochemical Journal, 371(Pt 1), 151–164. [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine, 1-methyl-4-phenyl-. In PubChem Compound Database. [Link]

-

Ofori, E., Paster, Z., & Heikkila, R. E. (1992). In vivo intracerebral microdialysis studies in rats of MPP+ analogues and related charged species. Journal of Neurochemistry, 58(5), 1790-1797. [Link]

-

National Research Council (US) Committee on Neurotoxicology and Models for Assessing Risk. (1992). Environmental Neurotoxicology. National Academies Press (US). [Link]

-

Saporito, M. S., Brown, E. M., & Carswell, S. (2000). Compensatory caspase activation in MPP+-induced cell death in dopaminergic neurons. Journal of Neurochemistry, 75(4), 1400-1409. [Link]

-

Park, S., Lee, Y., & Lee, S. H. (2006). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. Journal of Korean Medical Science, 21(4), 695–701. [Link]

-

Choi, W. S., Kruse, S. E., Palmiter, R. D., & Xia, Z. (2008). Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP+, or paraquat. Proceedings of the National Academy of Sciences, 105(39), 15136-15141. [Link]

-

Kalivendi, S. V., Kotamraju, S., Cunningham, S., Shang, T., Hillard, C. J., & Kalyanaraman, B. (2003). 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide. The Biochemical Journal, 371(Pt 1), 151-164. [Link]

-

U.S. Environmental Protection Agency. (1998). Guidelines for Neurotoxicity Risk Assessment. [Link]

-

Choi, W. S., Kruse, S. E., Palmiter, R. D., & Xia, Z. (2008). Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP+, or paraquat. Proceedings of the National Academy of Sciences of the United States of America, 105(39), 15136–15141. [Link]

-

Costa, L. G., Giordano, G., & Guizzetti, M. (2011). In vitro models for neurotoxicology research. Neurotoxicology, 32(6), 987-1001. [Link]

-

Voloboueva, L. A., Duan, M., & Giffard, R. G. (2007). MPP+-induced cytotoxicity in neuroblastoma cells: Antagonism and reversal by guanosine. Neuroscience, 145(4), 1363-1372. [Link]

-

Aschner, M., & Costa, L. G. (2017). In vitro models for neurotoxicology research. Methods in Molecular Biology, 1601, 1-13. [Link]

-

Li, S., & Sun, J. (2015). TRPM2 promotes neurotoxin MPP+/MPTP-induced cell death. Neural Regeneration Research, 10(11), 1826–1832. [Link]

-

Fritsche, E., & Vinken, M. (2023). Editorial: Methods and protocols in neurotoxicology. Frontiers in Toxicology, 5, 1243501. [Link]

-

Hogberg, H. T., & Smirnova, L. (2018). Experimental approaches to define specific (developmental) neurotoxicity. Current Opinion in Toxicology, 7, 1-7. [Link]

-

Wikipedia contributors. (2024). Fentanyl. In Wikipedia, The Free Encyclopedia. [Link]

-

Kim, H. G., Ju, M. S., & Oh, M. S. (2018). Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells. Frontiers in Pharmacology, 9, 387. [Link]

-

Science.gov. (n.d.). vivo toxicity study: Topics. [Link]

-

European Chemicals Agency (ECHA). (2024, October 8). New approach methods for adult and developmental neurotoxicity [Video]. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenylpiperidine. In PubChem Compound Database. [Link]

Sources

- 1. MPP+ - Wikipedia [en.wikipedia.org]

- 2. Characteristics of the mitochondrial and cellular uptake of MPP+, as probed by the fluorescent mimic, 4'I-MPP+ | PLOS One [journals.plos.org]

- 3. 1-Methyl-4-phenylpyridine (MPP+) is toxic to mesencephalic dopamine neurons in culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and 1-methyl-4-phenylpyridine (MPP+) cause rapid ATP depletion in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Mitochondrial complex I inhibition is not required for dopaminergic neuron death induced by rotenone, MPP+, or paraquat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. Caenorhabditis elegans model studies show MPP+ is a simple member of a large group of related potent dopaminergic toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neuroprotective Herbs Associated with Parkinson’s and Alzheimer’s Disease [mdpi.com]

- 11. 1-Methyl-4-phenylpyridinium (MPP+)-induced apoptosis and mitochondrial oxidant generation: role of transferrin-receptor-dependent iron and hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Sophora flavescens Aiton Decreases MPP+-Induced Mitochondrial Dysfunction in SH-SY5Y Cells [frontiersin.org]

- 13. An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. MPP+ Scaffold Containing Lipophilic Compounds are Potent Complex I Inhibitors and Selective Dopaminergic Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MPP+-induced toxicity in the presence of dopamine is mediated by COX-2 through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Testing for Neurotoxicity - Environmental Neurotoxicology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. epa.gov [epa.gov]

- 18. vivo toxicity study: Topics by Science.gov [science.gov]

Technical Guide: Early-Stage Inflammatory Response to MPP+

From Mitochondrial Toxicity to Immunomodulation: Mechanisms, Models, and Protocols

Executive Summary

Historically, 1-methyl-4-phenylpyridinium (MPP+) has been utilized primarily as a mitochondrial toxin to model dopaminergic neurodegeneration in Parkinson’s Disease (PD).[1] However, emerging research shifts the focus from simple necrosis to immunotoxicity . The "early-stage" inflammatory response—occurring before massive neuronal loss—is driven by a complex crosstalk between stressed neurons and resident microglia.

This guide provides a technical framework for investigating these early inflammatory events. It moves beyond basic cytotoxicity assays to focus on the NLRP3 inflammasome , TLR4 signaling , and mitochondrial ROS (mtROS) as the primary drivers of the immune response.

Part 1: The Mechanistic Architecture

The "Two-Signal" Immunotoxicity Model

MPP+ does not merely kill neurons; it triggers a sterile inflammatory cascade. For drug development, understanding the sequence of these signals is critical for timing therapeutic interventions.

-

The Initiator (Neuronal Stress): MPP+ enters dopaminergic neurons via the Dopamine Transporter (DAT). It inhibits Complex I, causing electron leakage and superoxide formation.[2]

-

Signal 1 (Priming): Dying neurons release Damage-Associated Molecular Patterns (DAMPs), such as HMGB1 and oxidized DNA. These bind to TLR4 on nearby microglia, activating NF-

B and upregulating pro-IL-1 -

Signal 2 (Activation): Secondary signals (often ATP or direct mtROS transfer) trigger the assembly of the NLRP3 inflammasome in microglia, leading to Caspase-1 activation and the release of mature IL-1

.

Pathway Visualization

The following diagram illustrates the transition from metabolic stress to immune activation.

Caption: The Neuron-Microglia Crosstalk: MPP+ induced neuronal stress releases DAMPs, triggering Microglial TLR4 priming and NLRP3 activation.

Part 2: Experimental Models & Cell Systems[3][4]

Choosing the correct model is the single most common failure point in MPP+ inflammation research.

Critical Insight: The DAT Limitation